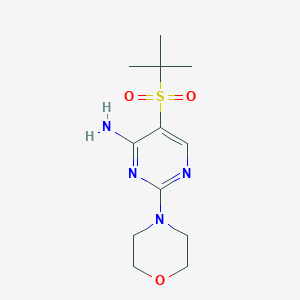
3-フルオロ-4-メチルベンゾニトリル
概要
説明
3-Fluoro-4-methylbenzonitrile is a compound of interest due to its potential applications in various fields, including the development of new pesticides and other chemicals. Its synthesis and properties are explored through various methods and analyses.
Synthesis Analysis
The synthesis of 3-Fluoro-4-methylbenzonitrile involves multiple steps, starting from ortho-toluidine as the raw material. The process includes nitrification, diazotization, fluorination, reductive, and oxidation reactions. This synthesis approach is noted for its ease of control and a successful productivity rate of 48% (L. Min, 2006).
Molecular Structure Analysis
The geometric structure, vibrational spectra, and non-linear optical (NLO) properties of 3-Fluoro-4-methylbenzonitrile have been extensively analyzed using Density Functional Theory (DFT). These analyses provide insights into the bond lengths, angles, dihedral angles, and electronic transitions of the molecule. Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) have also been employed to understand the stability and charge delocalization within the molecule (Arockiasamy Ajaypraveenkumar et al., 2017).
Chemical Reactions and Properties
The compound's chemical behavior includes its participation in various reactions, such as halodeboronation, which involves the conversion of aryl boronic acids to aryl halides. This transformation demonstrates the compound's versatility in synthetic chemistry (Ronald H. Szumigala et al., 2004).
Physical Properties Analysis
The physical properties of 3-Fluoro-4-methylbenzonitrile, such as boiling point, melting point, and solubility, can be inferred from the molecular structure and synthesis methods. These properties are crucial for determining the compound's applicability in different chemical processes.
Chemical Properties Analysis
The compound exhibits interesting chemical properties, including reactivity towards fluorination and potential for forming derivatives. Its electronic properties, such as HOMO-LUMO gaps, have been studied to predict its behavior in various chemical environments. The NLO properties, including polarizability and hyperpolarizability, indicate its potential application in the field of nonlinear optics (N. Suni et al., 2018).
科学的研究の応用
非線形光学
3-フルオロ-4-メチルベンゾニトリルは、非線形光学分野におけるその可能性について研究されてきた . 3-フルオロ-4-メチルベンゾニトリルの1次超分極率は、密度汎関数理論(DFT)を用いた量子化学計算によって、B3LYP/6-311++G(d,p)基底セットで予測されてきた . これは、この化合物が非線形光学分野における将来の応用のための効率的なツールとなる可能性を示唆している .
振動解析
この化合物は、振動解析研究で使用されてきた . 3-フルオロ-4-メチルベンゾニトリルのFTIRおよびFT-ラマンスペクトルが調査され、観測されたデータと比較されている . これは、分子の振動特性を理解するのに役立つ。
分子構造最適化
3-フルオロ-4-メチルベンゾニトリルの最適化された分子構造が、量子化学計算を用いて研究されてきた . これは、分子中の原子の空間的配置を理解するのに役立ち、さまざまな研究分野で役立つ可能性がある。
電子特性の研究
3-フルオロ-4-メチルベンゾニトリルの最高被占分子軌道(HOMO)エネルギーと最低空分子軌道(LUMO)エネルギーの研究が行われた . これは、分子の電子特性に関する洞察を提供し、材料科学やエレクトロニクスなどの分野で重要になる可能性がある。
熱力学的特性
3-フルオロ-4-メチルベンゾニトリルの熱力学的特性も研究されてきた . これらの特性を理解することは、さまざまな化学プロセスや反応において重要になる可能性がある。
医薬品中間体
3-フルオロ-4-メチルベンゾニトリルは、医薬品中間体として使用できる . つまり、さまざまな医薬品化合物の合成に使用できるということである。
Safety and Hazards
3-Fluoro-4-methylbenzonitrile is classified as an eye irritant (Eye Dam. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound has a WGK of 3, indicating it is highly hazardous to water . Personal protective equipment such as N95 dust masks (US), eyeshields, and gloves are recommended when handling this compound .
作用機序
Target of Action
3-Fluoro-4-methylbenzonitrile is a derivative of benzonitrile Benzonitrile and its derivatives are widely used in the pharmaceutical industry as intermediates .
Mode of Action
It’s known that the compound has been used in quantum chemistry calculations by density functional theory (dft) with b3lyp using 6-311++g(d,p) basis set . This suggests that the compound might interact with its targets at the quantum level, causing changes in their energy states.
Biochemical Pathways
It’s known that benzonitrile derivatives can have wide applications, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound is soluble in methanol , which suggests it could be well-absorbed in the body. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
It’s known that the compound has been used in the field of non-linear optics , suggesting that it might have effects on the molecular level that influence light propagation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3-Fluoro-4-methylbenzonitrile, it’s known that the compound should be stored in a sealed and dry environment at room temperature . This suggests that moisture and temperature could affect the stability of the compound.
特性
IUPAC Name |
3-fluoro-4-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQQONVKIURIQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342862 | |
| Record name | 3-Fluoro-4-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170572-49-3 | |
| Record name | 3-Fluoro-4-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-methylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure and spectroscopic data of 3-fluoro-4-methylbenzonitrile?
A1: 3-fluoro-4-methylbenzonitrile is an aromatic compound with a molecular formula of C8H6FN and a molecular weight of 135.14 g/mol []. Its structure consists of a benzene ring with a methyl group (CH3) at position 4 and a fluorine atom (F) at position 3, relative to the nitrile group (CN) at position 1. Spectroscopic data, including FTIR and FT-Raman spectra, have been experimentally determined and compared with theoretical calculations [].
Q2: How do computational chemistry methods contribute to understanding 3-fluoro-4-methylbenzonitrile's properties?
A2: Density functional theory (DFT) calculations, specifically using the B3LYP functional with the 6-311++G(d,p) basis set, have been employed to predict various molecular properties of 3-fluoro-4-methylbenzonitrile []. These properties include optimized molecular geometry, Mulliken atomic charges, HOMO-LUMO energy gap, polarizability, and first-order hyperpolarizability. This information provides insights into the compound's reactivity, electronic structure, and potential for non-linear optical applications.
Q3: What is the significance of the HOMO-LUMO energy gap in 3-fluoro-4-methylbenzonitrile?
A3: The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a crucial indicator of a molecule's chemical reactivity and stability []. A smaller HOMO-LUMO gap suggests higher reactivity and potential for intermolecular interactions. In the case of 3-fluoro-4-methylbenzonitrile, the observed gap provides evidence for the existence of such interactions within its structure.
Q4: Can 3-fluoro-4-methylbenzonitrile be used as a building block for other compounds?
A4: Yes, 3-fluoro-4-methylbenzonitrile serves as a key starting material in the synthesis of more complex molecules. One example is its use in synthesizing a novel triazole antifungal agent, CS-758 []. This synthesis involves utilizing the Horner-Wadsworth-Emmons reaction to stereoselectively produce a precursor (E,E)-aldehyde from 3-fluoro-4-methylbenzonitrile.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B67949.png)
![(E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid](/img/structure/B67952.png)
![Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B67954.png)
![1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B67956.png)




